molecular formula C17H17NO B13880847 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one

1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one

Cat. No.: B13880847
M. Wt: 251.32 g/mol
InChI Key: XJTPVBDIAVXYCY-UHFFFAOYSA-N
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Description

1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is an organic compound that features a combination of a phenyl group substituted with an isopropyl group and a pyridine ring connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one.

    4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    1-(4-Propan-2-ylphenyl)-2-pyridin-4-ylpropane: A structurally similar compound with a saturated linkage.

Uniqueness

This compound is unique due to its combination of a phenyl group with an isopropyl substituent and a pyridine ring connected through a propenone linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-13(2)15-4-6-16(7-5-15)17(19)8-3-14-9-11-18-12-10-14/h3-13H,1-2H3

InChI Key

XJTPVBDIAVXYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

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